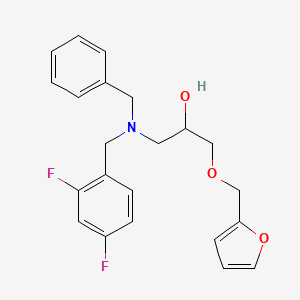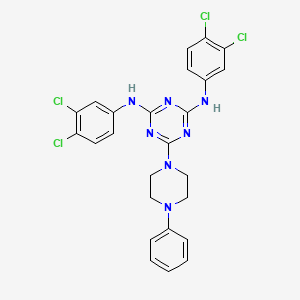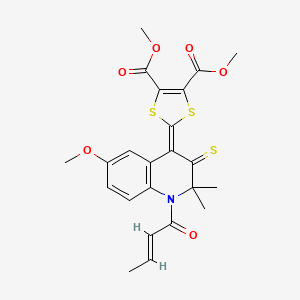![molecular formula C19H20ClNO3 B11187828 2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid](/img/structure/B11187828.png)
2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a carbamoyl group, and a phenylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative. The final step involves the coupling of this intermediate with 3-phenylbutanoic acid under specific reaction conditions, such as the presence of a coupling reagent and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: Another compound with a similar structure, known for its anti-inflammatory properties.
Flufenamic Acid: A related compound used as a non-steroidal anti-inflammatory drug (NSAID).
Uniqueness
2-{[(3-Chloro-2-methylphenyl)carbamoyl]methyl}-3-phenylbutanoic acid is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and a phenylbutanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20ClNO3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-(1-phenylethyl)butanoic acid |
InChI |
InChI=1S/C19H20ClNO3/c1-12(14-7-4-3-5-8-14)15(19(23)24)11-18(22)21-17-10-6-9-16(20)13(17)2/h3-10,12,15H,11H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ZZMZJZDPUQHIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(C)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(dicyclohexylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11187763.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)ethanone](/img/structure/B11187779.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11187783.png)
![N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4,8-dimethylquinazolin-2-amine](/img/structure/B11187789.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11187802.png)
![7-benzyl-1-(4-methoxyphenyl)-8-methyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11187803.png)
![4-[1,3-benzodioxol-5-yl(1-cyclohexyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11187808.png)
![3'-Ethyl 4,5-dimethyl 9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B11187809.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B11187829.png)
![methyl [(2E)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate](/img/structure/B11187836.png)
![N-[2-(3-methylphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide](/img/structure/B11187843.png)
